3-(1,3-Oxazol-2-yl)pyridine
Description
Historical Context and Evolution of Pyridine-Oxazole Chemistry
The chemistry of heterocyclic compounds is a vast and foundational area of organic chemistry. Pyridine (B92270), a six-membered aromatic ring containing one nitrogen atom, has been a cornerstone of heterocyclic chemistry for over a century, with its derivatives found in numerous natural products, pharmaceuticals, and agrochemicals. The oxazole (B20620) ring, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, also has a rich history, with the first synthesis of an oxazole entity reported in 1962 and the chemistry being established as far back as 1876. tandfonline.comchemenu.com
The deliberate combination of these two rings into a single molecular scaffold is a more recent development, driven by the search for novel structures with unique functionalities. Early work often focused on the synthesis of naturally occurring, more complex molecules where the pyridine-oxazole motif was a key structural unit. mdpi.com In recent decades, the focus has shifted towards the targeted synthesis of simpler pyridine-oxazole isomers to explore their potential as ligands for asymmetric catalysis and as core structures in drug discovery. nih.govontosight.ai This evolution has been propelled by the development of powerful synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, which allow for the efficient and modular construction of these biheterocyclic systems. researchgate.net
Fundamental Principles of Azaheterocycle Chemistry Relevant to 3-(1,3-Oxazol-2-yl)pyridine
Azaheterocycles are organic cyclic compounds where at least one carbon atom in the ring has been replaced by a nitrogen atom. Their chemistry is governed by the number, type, and position of the heteroatoms. openmedicinalchemistryjournal.com
Pyridine Ring: The nitrogen atom in the pyridine ring is sp² hybridized and has a lone pair of electrons in an sp² orbital in the plane of the ring. This lone pair is not part of the aromatic sextet, which makes pyridine basic. The nitrogen atom is also more electronegative than carbon, leading to a polarization of the ring and making it "electron-deficient." This deficiency makes the pyridine ring generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, particularly at the 2- and 4-positions.
Oxazole Ring: The 1,3-oxazole ring is also an aromatic heterocycle. It is considered an electron-rich system compared to pyridine. The oxygen atom contributes to the aromatic system, while the nitrogen atom's lone pair is typically less basic than that of pyridine. The oxazole ring is thermally stable but can be susceptible to cleavage under acidic or basic conditions. tandfonline.com
In This compound , the two rings are electronically coupled. The electron-withdrawing nature of the pyridine ring influences the reactivity of the attached oxazole, and conversely, the oxazole substituent modifies the electronic properties of the pyridine ring. This electronic interplay is fundamental to the compound's unique reactivity and its utility as a ligand and pharmacophore.
Overview of Research Trajectories for Oxazole-Pyridine Scaffolds in Advanced Materials and Catalysis
The structural rigidity and unique electronic properties of pyridine-oxazole scaffolds have made them attractive targets in materials science and catalysis.
Advanced Materials: The conjugated system spanning both heterocyclic rings can give rise to interesting photophysical properties. Derivatives of pyridine-oxazole are investigated for their potential as fluorescent probes and as components in organic light-emitting diodes (OLEDs). The ability to tune the electronic properties by modifying either the pyridine or oxazole ring allows for the rational design of materials with specific emission wavelengths and quantum yields.
Catalysis: Pyridine-oxazole compounds are excellent examples of bidentate N,N-ligands. The two nitrogen atoms (one from the pyridine and one from the oxazole) can chelate to a metal center, forming stable complexes. Chiral versions of these ligands, often derived from amino acids, have become highly valuable in asymmetric catalysis, where they can induce high levels of enantioselectivity in a variety of metal-catalyzed reactions. nih.govresearchgate.net While much of the research has focused on pyridine-oxazoline (the dihydro- derivative) ligands, the fully aromatic pyridine-oxazole systems are also being explored for their unique steric and electronic profiles in catalytic applications. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-3-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNUFCKXIZAWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 1,3 Oxazol 2 Yl Pyridine and Its Derivatives
Strategies for Constructing the 1,3-Oxazole Moiety on a Pyridine (B92270) Scaffold
The construction of the 1,3-oxazole ring on a pyridine framework can be achieved through several key synthetic transformations. These methods offer different approaches to forming the heterocyclic system, each with its own advantages and substrate scope.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the synthesis of pyridine-oxazole systems. researchgate.netresearchgate.netwikipedia.orggrafiati.com This methodology facilitates the formation of carbon-nitrogen bonds, which is a crucial step in constructing the precursors for oxazole (B20620) ring formation. wikipedia.org
In a typical approach, a halogenated pyridine derivative is coupled with an appropriate amine-containing substrate. For instance, the synthesis of chiral ligands often involves the Buchwald-Hartwig Pd-catalyzed cross-coupling reaction between a bromo-substituted triazine and an enantiopure 3-(4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-amine. researchgate.netgrafiati.com This reaction is pivotal in creating the N-arylated precursor necessary for subsequent cyclization or for directly assembling the final ligand structure. researchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields and selectivity. researchgate.netbohrium.com The versatility of this method allows for the coupling of a wide range of anilines and heterocyclic amines with precursors like 2,4-dichloropyridine, providing access to a diverse library of 2,4-bisaminopyridines. researchgate.net
The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond. wikipedia.org The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope and efficiency of the Buchwald-Hartwig amination, making it a cornerstone in the synthesis of complex amine-containing molecules. wikipedia.org
| Reactants | Catalyst System | Product | Reference |
| 3-bromo-5,6-diphenyl-1,2,4-triazine, 3-(4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-amines | Palladium catalyst | 5,6-diphenyl-3-{3-[(4S/R)-4-R/Ar-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl}amino-1,2,4-triazines | researchgate.netgrafiati.com |
| 2,4-dichloropyridine, anilines/heterocyclic amines | Palladium catalyst | 4-chloro-N-phenylpyridin-2-amines | researchgate.net |
| Aryl halides, amines | Palladium catalyst, phosphine ligand | Aryl amines | wikipedia.org |
Oxidative Cyclization Pathways for Oxazole Ring Formation
Oxidative cyclization provides a direct and efficient route to the 1,3-oxazole ring from acyclic precursors. organic-chemistry.org These methods often involve the use of an oxidizing agent to facilitate the intramolecular cyclization and subsequent aromatization to the oxazole.
One common strategy employs hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), to mediate the intramolecular cyclization of enamides. acs.org This heavy-metal-free approach offers a broad substrate scope and leads to the formation of functionalized oxazoles in moderate to good yields. acs.org Another approach utilizes a copper(II)-catalyzed oxidative cyclization of enamides, proceeding through a vinylic C-H bond functionalization at room temperature to yield 2,5-disubstituted oxazoles. organic-chemistry.org
Furthermore, iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes and primary amides is a practical method for synthesizing 2,5-disubstituted oxazoles with excellent functional group compatibility. organic-chemistry.org A novel palladium-catalyzed and copper-mediated cascade oxidative cyclization has also been developed, which is thought to proceed through the formation of C-N and C-O bonds, with water serving as the oxygen atom source. rsc.org
| Precursor | Reagents | Product | Reference |
| Enamides | Phenyliodine diacetate (PIDA) | Functionalized oxazoles | acs.org |
| Enamides | Copper(II) catalyst | 2,5-disubstituted oxazoles | organic-chemistry.org |
| Aromatic aldehydes, primary amides | Iodine catalyst | 2,5-disubstituted oxazoles | organic-chemistry.org |
| Alkenes, amines | Pd catalyst, Cu mediator, water | Trisubstituted oxazoles | rsc.org |
Aromatic Nucleophilic Substitution Reactions in Pyridine-Oxazole Precursors
Aromatic nucleophilic substitution (SNAAr) reactions are a fundamental method for modifying pyridine rings, which are inherently electron-deficient and thus susceptible to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orggcwgandhinagar.com This reactivity is exploited in the synthesis of pyridine-oxazole precursors.
For instance, a halogen atom on the pyridine ring can be displaced by a nucleophile, a key step in building more complex structures. wikipedia.org The synthesis of certain chiral ligands has involved the aromatic nucleophilic substitution of a chlorine atom in a triazine ring with 3-(4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-amine 1-oxides. researchgate.netgrafiati.com The efficiency of these reactions can be influenced by the nature of the leaving group and the reaction conditions. wikipedia.org In some cases, a one-pot procedure involving the initial masking of an acid group by silylation followed by borane (B79455) chelate formation can enhance the yield of the substitution reaction. beilstein-journals.org
| Pyridine Substrate | Nucleophile | Product | Reference |
| Halogenated pyridine | Amines, alkoxides, thiolates | Substituted pyridine | wikipedia.org |
| 3-chloro-5,6-diphenyl-1,2,4-triazine | 3-(4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-amine 1-oxides | Chiral ligands | researchgate.netgrafiati.com |
Cyclization Reactions Involving Pyridyl-Functionalized Intermediates
The formation of the oxazole ring can also be achieved through the cyclization of pyridyl-functionalized intermediates. These reactions often involve the condensation of a pyridine-containing nitrile with a chiral amino alcohol. Zinc-catalyzed condensation is a predominant strategy for this transformation.
For example, the synthesis of 2-[2-(4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine can be achieved through the cyclization of pyridine dicarbonitriles with chiral amino alcohols, catalyzed by zinc trifluoromethanesulfonate. An alternative method involves the triflic acid-promoted dehydrative cyclization of N-(2-hydroxyethyl)amides, which proceeds under mild conditions with water as the only byproduct.
Functionalization and Derivatization of the 3-(1,3-Oxazol-2-yl)pyridine Core
Once the core this compound structure is assembled, further modifications can be made to introduce specific properties, particularly for applications in asymmetric catalysis.
Introduction of Chiral Centers for Asymmetric Ligand Synthesis
The introduction of chirality is crucial for the application of this compound derivatives as ligands in asymmetric synthesis. rsc.orgrsc.org Pyridine-oxazoline (PyOx) type ligands are a prominent class of chiral ligands that have gained significant attention. rsc.orgrsc.orgresearchgate.net
A common strategy for introducing chirality involves the use of chiral amino alcohols in the cyclization step to form the oxazoline (B21484) ring. durham.ac.uk This directly incorporates a chiral center adjacent to the coordinating nitrogen atom of the oxazoline.
Furthermore, planar chirality can be introduced into the oxazole-pyridine skeleton. dicp.ac.cn For example, [2.2]paracyclophane-based planar-chiral oxazole-pyridine N,N-ligands have been designed and synthesized. dicp.ac.cn These ligands have shown excellent performance in palladium-catalyzed asymmetric acetoxylative cyclization reactions. dicp.ac.cn The synthesis of these planar-chiral ligands presents a significant challenge but opens up new avenues for designing efficient N,N-ligand scaffolds. dicp.ac.cn
Another approach involves the synthesis of chiral N-oxides of pyridine-oxazoline derivatives. researchgate.net These N-oxides can act as powerful electron-pair donors, influencing the electronic environment of the metal center in a catalytic complex. researchgate.net The synthesis of these chiral N-oxides often involves a multi-step sequence, including the Buchwald-Hartwig coupling to form the pyridine-oxazoline core, followed by oxidation of the pyridine nitrogen. researchgate.net
| Chiral Ligand Type | Synthetic Approach | Application | Reference |
| Pyridine-oxazoline (PyOx) | Cyclization with chiral amino alcohols | Asymmetric catalysis | rsc.orgrsc.orgresearchgate.net |
| Planar-chiral oxazole-pyridine | [2.2]Paracyclophane-based synthesis | Palladium-catalyzed asymmetric cyclization | dicp.ac.cn |
| Chiral pyridine-oxazoline N-oxides | Buchwald-Hartwig coupling followed by oxidation | Asymmetric catalysis | researchgate.net |
Regioselective Substitutions on Pyridine and Oxazole Rings
Achieving regioselective functionalization of the pre-formed this compound core is crucial for developing a diverse range of derivatives. The inherent electronic properties of both the pyridine and oxazole rings dictate the position of substitution.
Directed ortho-Metalation (DoM): This powerful technique allows for the specific functionalization at the position ortho (adjacent) to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The DMG, typically a heteroatom-containing group, coordinates to an organolithium reagent, facilitating deprotonation of the nearest proton on the ring. wikipedia.org In the context of pyridine-containing compounds, which can be susceptible to nucleophilic addition, the use of hindered amide bases like lithium tetramethylpiperidide (LiTMP) is often preferred. harvard.edu For a 3-substituted pyridine, a directing group at the 3-position will typically direct metalation to the C4-position. harvard.edu The oxazole ring itself can act as a directing group, influencing the lithiation of the attached pyridine ring. This strategy provides a reliable route to introduce a variety of electrophiles at specific locations that are otherwise difficult to access. wikipedia.org
Electrophilic and Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient, making it generally resistant to electrophilic aromatic substitution, which typically requires harsh conditions and proceeds at the 3- or 5-positions. rrbdavc.org Conversely, it is more prone to nucleophilic aromatic substitution (SNAAr), especially if a good leaving group is present at the C2, C4, or C6 positions. researchgate.netiust.ac.ir The presence of an electron-withdrawing group, such as a nitro group, can significantly activate the ring towards nucleophilic attack. mdpi.com
On the oxazole ring, electrophilic substitution tends to occur at the C5-position, particularly when an electron-donating group is present on the ring. tandfonline.com Nucleophilic substitution on the oxazole ring is less common and usually requires the presence of a halogen at the C2 position. tandfonline.com
The interplay of these reactivities allows for selective modification. For instance, the coordination of a B₃H₇ unit to the pyridine nitrogen can activate the C4-position for regioselective alkylation and acylation. nih.gov
Research Findings on Regioselective Substitutions:
| Technique | Ring | Position of Substitution | Reagents/Conditions | Outcome |
| Directed ortho-Metalation (DoM) | Pyridine | C4 | Organolithium base (e.g., n-BuLi, LiTMP), DMG at C3 | Introduction of various electrophiles at the C4-position. wikipedia.orgharvard.edu |
| Electrophilic Substitution | Pyridine | C3 / C5 | HNO₃/H₂SO₄ (Nitration) | Substitution occurs under forcing conditions due to the deactivated ring. rrbdavc.org |
| Nucleophilic Substitution | Pyridine | C2, C4, C6 | Nucleophile, Leaving group at target position | Replacement of the leaving group by the nucleophile. iust.ac.ir |
| B₃H₇-Mediated Functionalization | Pyridine | C4 | Py·B₃H₇ adduct, Electrophile | C(sp³)–H and C(sp²)–H functionalization with high regioselectivity. nih.gov |
Synthesis of Fused Pyridine-Oxazole Ring Systems (e.g., Oxazolo[3,2-a]pyridines)
Fused pyridine-oxazole systems, such as oxazolo[3,2-a]pyridines, represent an important class of bicyclic heterocycles. Their synthesis is typically achieved through intramolecular cyclization reactions.
A prevalent method involves the N-phenacylation of 2-pyridones, followed by cyclodehydration using agents like concentrated sulfuric acid. mdpi.comnih.gov This approach leads to the formation of the oxazolo[3,2-a]pyridinium salt. The reactivity of this fused system is significantly influenced by substituents. For example, introducing a nitro group at the C6-position of the oxazolo[3,2-a]pyridinium ring makes the oxazole fragment hydrolytically unstable and directs reactions with amines towards an unusual opening of the pyridine ring. mdpi.comresearchgate.net
Another strategy involves the reaction of 3-aminopyridine-2(1H)-ones with cyclic anhydrides of dicarboxylic acids. The initially formed monoamides undergo intramolecular cyclization to yield oxazolo[5,4-b]pyridine (B1602731) derivatives. buketov.edu.kz Similarly, thiazolo[3,2-a]pyridine derivatives can be synthesized through multicomponent reactions involving precursors like 2-(nitromethylene)thiazolidine. rsc.org
Examples of Fused System Synthesis:
| Starting Materials | Key Reaction Step | Fused System Formed | Reference |
| N-phenacyl-5-nitro-2-pyridone | Cyclization with H₂SO₄/HClO₄ | 6-Nitrooxazolo[3,2-a]pyridinium | mdpi.com |
| (Pyridone-2-yl-1)acetic acid | Dakin-West acylation, then cyclization | 2-Alkyl-oxazolo[3,2-a]pyridinium | nih.gov |
| 3-Aminopyridine-2(1H)-one, Succinic anhydride | Acylation and intramolecular cyclization | Oxazolo[5,4-b]pyridine derivative | buketov.edu.kz |
Advanced Synthetic Protocols and Green Chemistry Approaches in Oxazole Synthesis
Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally benign methods. These principles are actively being applied to the synthesis of oxazoles. irjmets.com
Microwave-Assisted Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. ijpsonline.comasianpubs.org In oxazole synthesis, MAOS can dramatically reduce reaction times and improve yields. For instance, the one-pot synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) can be achieved in minutes with high yield under microwave conditions. nih.govacs.org This method is noted for being simple, rapid, and environmentally friendly. nih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. rsc.org An efficient and reliable flow route has been developed for pyridine-oxazoline (PyOX) ligands, important in asymmetric catalysis. rsc.orgrsc.orgresearchgate.net This automated system allows for rapid optimization of reaction conditions and can produce compounds at a scale of grams per hour, demonstrating high reproducibility. rsc.org
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. thieme-connect.comnih.gov This approach aligns with green chemistry principles by minimizing waste and simplifying procedures. Acid-promoted MCRs have been developed to synthesize fully substituted oxazoles from simple starting materials like arylglyoxal monohydrates and nitriles in one pot. acs.orgnih.gov
Green Catalysis and Solvents: The use of less toxic and more sustainable catalysts and solvents is a cornerstone of green chemistry. ijpsonline.com Research is ongoing into metal-free synthetic routes and the use of greener solvents like propylene (B89431) carbonate. acs.org Electrochemical methods are also being explored, which avoid the need for transition metals and chemical oxidants by using electricity to drive the reaction. rsc.org
Table of Advanced Synthetic Protocols:
| Protocol | Key Features | Example Application | Benefits |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. ijpsonline.com | One-pot synthesis of 5-substituted oxazoles. nih.gov | High yields, speed, energy efficiency. nih.gov |
| Flow Chemistry | Precise control, scalability, safety. rsc.org | Synthesis of Pyridine-Oxazoline (PyOX) ligands. rsc.orgrsc.org | High reproducibility, suitable for large-scale production. rsc.org |
| Multicomponent Reactions | One-pot, atom economy. thieme-connect.com | Synthesis of fully substituted oxazoles from arylglyoxals. acs.org | Efficiency, reduced waste, simplified purification. acs.orgnih.gov |
| Electrochemical Synthesis | Avoids transition metals and oxidants. rsc.org | Phosphine-mediated cycloaddition of carboxylic acids. rsc.org | Sustainability, use of inexpensive starting materials. rsc.org |
Advanced Spectroscopic and Structural Characterization of 3 1,3 Oxazol 2 Yl Pyridine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(1,3-oxazol-2-yl)pyridine analogues in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.
In ¹H NMR spectra of this compound derivatives, the protons on the pyridine (B92270) and oxazole (B20620) rings exhibit characteristic chemical shifts. For instance, in a series of nicotinamide-oxazole derivatives, the aromatic protons of the pyridine ring typically appear as doublets and quartets in the downfield region (δ 7.0-9.5 ppm). ijpsr.info The proton on the oxazole ring often presents as a singlet. ijpsr.info The specific chemical shifts and coupling constants are invaluable for confirming the substitution pattern on both heterocyclic rings. For example, the disappearance of a singlet corresponding to a CH₂ group and the appearance of a new singlet for the H3 proton of the oxazole ring at approximately 9.1 ppm confirms the formation of a bicyclic oxazolo[3,2-a]pyridinium structure. mdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine and oxazole rings are sensitive to their electronic environment. For example, in a study of 3,5-di(benzo[d]oxazol-2-yl)pyridine, ¹³C NMR is used to confirm the substitution pattern, with specific shifts indicating the C3 and C5 connection to the benzoxazole (B165842) moieties. In some instances, variable-temperature NMR studies can be employed to investigate dynamic processes such as tautomerization.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in this compound Analogues
| Proton | Chemical Shift (ppm) | Multiplicity | Reference |
| Pyridine H-2 | ~9.2 | d | ijpsr.info |
| Pyridine H-4 | ~8.4 | d | ijpsr.info |
| Pyridine H-5 | ~7.5 | q | ijpsr.info |
| Pyridine H-6 | ~8.8 | q | ijpsr.info |
| Oxazole H-5 | ~7.0 | s | ijpsr.info |
Note: Chemical shifts are approximate and can vary based on the specific analogue and solvent used.
Mass Spectrometry (MS) in Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight of this compound analogues and for gaining insights into their structural integrity through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a precise measurement of the molecular weight, allowing for the confirmation of the elemental composition of a synthesized compound. The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) is a key piece of data for verifying the identity of the target molecule. For example, the mass spectrum of ethyl{2-[(pyridine-3-ylcarbonyl)amino]-1,3-oxazol-4-yl}acetate shows a molecular ion peak at m/z = 291, confirming its molecular weight. ijpsr.info Similarly, for N-{4-[2-(cyclohexylamino)-2-oxoethyl]-1,3-oxazol-2-yl}pyridine-3-carboxamide, the molecular ion peak is observed at m/e=344. ijpsr.info
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can reveal characteristic fragmentation patterns that help to confirm the structure of the molecule. The fragmentation of the molecular ion provides smaller, charged fragments whose masses can be correlated with specific substructures within the parent molecule. This technique is particularly useful in distinguishing between isomers and in identifying the different components in complex mixtures of related compounds. nih.gov
X-ray Diffraction Analysis of Single Crystals for Precise Molecular Geometry
The analysis of the crystal structure of compounds like 5-(4-fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine reveals detailed geometric parameters. iucr.org For instance, the dihedral angles between the planes of the constituent rings are precisely determined, providing a clear picture of the molecule's conformation. iucr.org
Analysis of Molecular Conformation and Torsion Angles
X-ray crystallography allows for a detailed analysis of the molecular conformation, including the relative orientations of the pyridine and oxazole rings, which are defined by torsion angles. mdpi.com In the crystal structure of 5-(4-fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine, the isoxazole (B147169) ring is reported to make dihedral angles of 35.72 (9)° and 30.00 (9)° with the 4-fluorophenyl and pyridine rings, respectively. iucr.orgnih.gov The 4-fluorophenyl ring, in turn, has a dihedral angle of 45.85 (8)° with the pyridine ring. iucr.orgnih.gov These specific angles are crucial for understanding the steric and electronic interactions that dictate the preferred conformation in the solid state. The conformation of these molecules in the crystal can vary, as seen in the different arrangements of a benzoyl moiety in two related compounds. mdpi.com
Vibrational Spectroscopy (IR) for Functional Group Identification and Confirmation
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in this compound analogues. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds within the molecule.
Characteristic IR absorption bands can confirm the presence of both the pyridine and oxazole rings. For example, the C=N stretching vibration of the oxazole ring is typically observed around 1600 cm⁻¹. Aromatic C-H stretching vibrations from the pyridine ring are found near 3000 cm⁻¹. In more complex derivatives, other functional groups give rise to distinct signals. For instance, in an amide-containing analogue, a strong band for the amide N-H stretch appears around 3323.84 cm⁻¹, and the amide C=O stretch is seen at 1635 cm⁻¹. ijpsr.info
Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound Analogues
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H Stretch | ~3025 | ijpsr.info |
| Amide N-H Stretch | ~3324 | ijpsr.info |
| C=O Stretch (Amide) | ~1635 | ijpsr.info |
| C=N Stretch (Oxazole) | ~1600 | |
| Amide N-H Bend | ~1544 | ijpsr.info |
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Solid State
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing a deeper understanding of the solid-state packing. nih.gov This method maps the electron distribution of a molecule within the crystal, allowing for the identification and quantification of different types of intermolecular contacts.
Coordination Chemistry of Pyridine Oxazole Ligands
Ligand Design Principles for 3-(1,3-Oxazol-2-yl)pyridine Derivatives
The design of ligands based on the this compound scaffold is a key area of research, focusing on tailoring their properties for specific applications in catalysis and materials science. researchgate.net The core principles of this design work revolve around the chelation modes and the electronic and steric influence of substituents.
Pyridine-oxazole ligands can coordinate to metal centers in different ways, primarily as bidentate or tridentate ligands. researchgate.net In its simplest form, this compound acts as a bidentate ligand, coordinating through the nitrogen atoms of both the pyridine (B92270) and oxazole (B20620) rings. nih.gov
Derivatives such as 2,6-bis(1,3-oxazolin-2-yl)pyridine (Pybox) are classic examples of tridentate ligands. researchgate.netnih.gov These ligands form a pincer-like structure around the metal ion, coordinating through the central pyridine nitrogen and the two oxazoline (B21484) nitrogens. researchgate.net This tridentate coordination often leads to more rigid and stable metal complexes. researchgate.net The choice between a bidentate and a tridentate design depends on the desired geometry and coordination number of the final metal complex. For instance, some applications may require the flexibility of a bidentate ligand, while others might benefit from the pre-organized structure of a tridentate ligand. acs.org
The introduction of substituents onto the pyridine or oxazole rings of this compound derivatives can significantly alter their conformational preferences and, consequently, their metal binding affinity. researchgate.net
Steric Effects: Bulky substituents can influence the orientation of the rings relative to each other, affecting the ligand's ability to adopt the ideal conformation for metal chelation. For example, the presence of large groups near the coordination sites can create steric hindrance, potentially weakening the metal-ligand bond. nih.gov
Electronic Effects: The electronic properties of the substituents also play a crucial role. Electron-donating groups can increase the electron density on the nitrogen atoms, enhancing their basicity and strengthening the bond with the metal ion. Conversely, electron-withdrawing groups can decrease the electron density, which may lead to weaker coordination. However, in some cases, electron-withdrawing groups can enhance the back-bonding capabilities of the ligand, which is important for stabilizing low-valent metal centers. researchgate.net
Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the conformational preferences of these ligands and understand the mechanism of complex formation. nih.gov
Formation of Metal Complexes with this compound and Related Ligands
The versatility of this compound and its derivatives is evident in their ability to form stable complexes with a wide array of transition metals. nih.gov The synthesis of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. researchgate.netekb.eg
Pyridine-oxazole type ligands have been successfully complexed with a variety of transition metals, including:
Zinc(II): Zinc(II) complexes with pyridine-oxazole ligands have been synthesized and structurally characterized. researchgate.netnih.govnih.gov These complexes are of interest for their potential applications in catalysis. researchgate.net
Cobalt(II): Cobalt(II) complexes with these ligands have also been prepared. hilarispublisher.comresearchgate.netosti.gov The magnetic and electronic properties of these complexes are often studied to understand the spin state of the cobalt ion. researchgate.net
Vanadium(III): Vanadium complexes with pyridine-oxazoline ligands have shown promise as catalysts for polymerization reactions. mdpi.com
Iridium(I) and Iridium(III): Iridium complexes bearing these ligands have been investigated, particularly in the context of their photophysical properties and potential applications in organic light-emitting diodes (OLEDs) and as catalysts. osti.gov
Ruthenium(II): Ruthenium(II) complexes of pyridine-oxazole ligands are well-known and have been extensively studied for their catalytic activity in various asymmetric transformations and for their potential anticancer properties. sigmaaldrich.comnih.gov
The table below summarizes some of the transition metal complexes formed with pyridine-oxazole and related ligands.
| Metal Ion | Ligand Type | Application/Area of Interest |
| Zinc(II) | Pyridine-oxazoline, Pybox | Catalysis, Structural Studies |
| Cobalt(II) | Pyridine-oxazoline, Pybox | Magnetic Properties, Catalysis |
| Vanadium(III) | Pyridine-oxazoline | Polymerization Catalysis |
| Iridium(I/III) | Pyridine-oxazoline | Photophysics, Catalysis |
| Ruthenium(II) | Pybox, Polypyridyl | Asymmetric Catalysis, Anticancer Agents |
This table is not exhaustive but provides examples of common transition metal complexes.
X-ray crystallography is a powerful tool for the definitive structural analysis of these metal complexes. The coordination geometry around the metal center is dictated by the nature of the metal ion, the denticity of the ligand, and the presence of other coordinating species. Common geometries observed include:
Distorted Trigonal Bipyramid: In a zinc(II) complex with a tridentate pybox-type ligand, [ZnII(Cl)2(pybox)], the coordination geometry is described as a distorted trigonal bipyramid. researchgate.net The two chlorine atoms and the pyridine nitrogen atom form the trigonal base, while the two oxazoline nitrogen atoms occupy the apical positions. researchgate.net
Octahedral: Octahedral geometry is frequently observed, particularly with tridentate ligands and metals that favor a coordination number of six, such as cobalt(III) and ruthenium(II). researchgate.net In a Co(III) complex with a pybox ligand, for example, the ligand coordinates in a meridional fashion, with three nitro groups occupying the remaining sites of the octahedron. researchgate.net Similarly, nickel(II) complexes with related ligands can also adopt a distorted octahedral structure. nih.gov
The precise bond lengths and angles within these coordination spheres provide valuable insights into the nature of the metal-ligand interactions.
Spectroscopic Characterization of Metal-Ligand Interactions
A variety of spectroscopic techniques are employed to characterize the formation and properties of metal complexes with this compound and its derivatives. researchgate.netnih.gov
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the coordination of the ligand to the metal. Upon complexation, shifts in the resonance of the protons and carbons, particularly those near the coordinating nitrogen atoms, are observed. ekb.egmdpi.com For paramagnetic complexes, such as those of cobalt(II), NMR can be used to study the spin state of the metal ion. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the ligand and how they are affected by coordination. Changes in the stretching frequencies of the C=N and C-O bonds within the oxazole ring, as well as the pyridine ring vibrations, can confirm the involvement of these groups in metal binding. hilarispublisher.comnih.gov
UV-Vis Spectroscopy: Electronic absorption spectroscopy is used to study the electronic transitions within the metal complexes. nih.gov Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands can provide information about the electronic communication between the metal and the ligand. ekb.eg
Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the complex, confirming its composition. nih.gov
The data obtained from these spectroscopic methods, in conjunction with structural data from X-ray crystallography, allows for a comprehensive understanding of the coordination chemistry of these versatile ligands. researchgate.net
Reactivity and Mechanistic Investigations of 3 1,3 Oxazol 2 Yl Pyridine Systems
Nucleophilic Reactivity of Oxazolo[3,2-a]pyridinium Cations
The oxazolo[3,2-a]pyridinium cation, a fused bicyclic system derived from 2-pyridone structures, exhibits a notable ambident character in its reactions with nucleophiles. researchgate.net This dual reactivity allows for selective cleavage of either the five-membered oxazole (B20620) ring or the six-membered pyridine (B92270) ring, depending on the nature of the nucleophile and the substituents on the ring system. researchgate.netnih.gov
Ring-Cleavage and Ring-Opening Reactions with Nucleophiles
The reactivity of the oxazolo[3,2-a]pyridinium cation is marked by its susceptibility to nucleophilic attack, which can lead to the cleavage of either the oxazole or the pyridine ring. nih.govnih.gov The introduction of an electron-withdrawing group, such as a nitro group, into the pyridine ring can significantly influence the reaction pathway, favoring attack on the pyridine fragment. nih.gov
Reactions with nucleophiles such as alkali, hydrosulfide, ammonia (B1221849), and primary amines typically result in the cleavage of the five-membered oxazole ring. nih.gov For instance, treatment of 2-phenyloxazolo[3,2-a]pyridinium cations with primary amines leads to ring-opening and subsequent reclosure to form the corresponding azolium cations. rsc.org In some cases, open-chain or cyclic intermediates from these reactions have been isolated. rsc.org The reaction of 2,3,4,5-tetraphenyloxazolium perchlorate (B79767) with aniline (B41778), for example, requires extended reaction times to yield an intermediate that is then cyclized to 1,2,3,4,5-pentaphenylimidazolium perchlorate. rsc.org
Conversely, reactions with secondary amines can lead to the cleavage of the six-membered pyridine ring. nih.govcuni.cz The closely related thiazolo[3,2-a]pyridinium cation is also known to undergo opening of the six-membered ring in reactions with secondary amines. msu.ru The reaction of 2-aryloxazolo[3,2-a]pyridinium perchlorate with piperidine (B6355638) can yield different isomeric aminobutadienes depending on the reaction temperature. msu.ru
The hydrolytic cleavage of the oxazole ring is also a notable reaction. For example, 6-nitrooxazolo[3,2-a]pyridinium salts react with water to yield N-phenacylpyridones. nih.govmdpi.com The reaction of these salts with sodium hydrosulfide, however, leads to a complex mixture of products. mdpi.com
Table 1: Nucleophilic Reactions of Oxazolo[3,2-a]pyridinium Cations
| Cation System | Nucleophile | Primary Product Type | Reference |
|---|---|---|---|
| Oxazolo[3,2-a]pyridinium | Alkali, Hydrosulfide, Ammonia, Primary Amines | Oxazole Ring Cleavage Products | nih.gov |
| Oxazolo[3,2-a]pyridinium | Secondary Amines | Pyridine Ring Cleavage Products | nih.gov |
| 2-Phenyloxazolo[3,2-a]pyridinium | Primary Amines | Azolium Cations (via ring opening-reclosure) | rsc.org |
| 6-Nitrooxazolo[3,2-a]pyridinium | Water | N-phenacylpyridones (Oxazole Ring Cleavage) | nih.govmdpi.com |
| 2-Aryloxazolo[3,2-a]pyridinium perchlorate | Piperidine | Aminobutadienes (Pyridine Ring Cleavage) | msu.ru |
| Thiazolo[3,2-a]pyridinium | Secondary Amines | Pyridine Ring Cleavage Products | msu.ru |
Formation of Butadienes and Other Heterocyclic Structures
The ring-opening reactions of oxazolo[3,2-a]pyridinium cations provide a pathway to a variety of acyclic and heterocyclic structures. A significant outcome of the pyridine ring cleavage is the formation of substituted butadienes. nih.govcuni.cz Specifically, the reaction of 6-nitrooxazolo[3,2-a]pyridinium salts with ammonia and aliphatic amines leads to the formation of 1-amino-2-nitro-4-(oxazol-2-yl)buta-1,3-dienes. nih.govmdpi.com
The reaction of 2-aryloxazolo[3,2-a]pyridinium perchlorate and its 5-methyl homologue with piperidine demonstrates the nuanced reactivity of these systems. The former undergoes pyridine ring opening to form isomeric aminobutadienes, while the latter undergoes an unexpected recyclization of the oxazolium ring to form a 5-aminoindolizine. msu.ru X-ray analysis has been instrumental in confirming the structures of these varied products, including butadienes and indolizines. cuni.cz
Furthermore, these reactions can be directed to synthesize a wide array of other heterocyclic systems. The oxazolo[3,2-a]pyridinium framework serves as a versatile starting point for producing functionalized oxazoles, pyridines, indolizines, and various azolopyridines and azinopyridines. nih.govmdpi.com For instance, the reaction of 2-benzyl-substituted oxazolo[3,2-a]pyridinium salts with ammonia can yield 2-benzylimidazo[1,2-a]pyridine. nih.gov
Excited State Proton Transfer (ESIPT) Mechanisms in Related Chromone-Oxazole Conjugates
Excited-state intramolecular proton transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and a proton acceptor in close proximity, often facilitated by an intramolecular hydrogen bond. mdpi.comacs.org This process involves the transfer of a proton in the excited state, leading to the formation of a photo-tautomer that can exhibit distinct fluorescence properties, often with a large Stokes shift. mdpi.com
Tautomeric Forms and Potential Energy Surfaces in Excited States
In chromone-oxazole conjugates like 2-(oxazol-2-yl)-3-hydroxychromone (OHC), multiple low-energy conformers can exist, arising from rotations around the single bond connecting the chromone (B188151) and oxazole rings, as well as torsion of the hydroxyl group. rsc.orgresearchgate.net These conformers can have different hydrogen bonding patterns, such as intramolecular hydrogen bonds within the chromone ring or between the chromone and oxazole moieties. rsc.orgresearchgate.net
Upon photoexcitation, the molecule is promoted to an excited state, where the potential energy surface (PES) can be significantly different from that of the ground state. nih.govresearchgate.net Theoretical calculations, such as those using density functional theory (DFT) and time-dependent DFT (TD-DFT), are crucial for mapping these potential energy surfaces and understanding the ESIPT mechanism. acs.orgresearchgate.net For OHC, computations indicate that the energy barriers for proton transfer in the lowest bright excited state are lower for conformers with intramolecular hydrogen bonding within the chromone ring compared to those with hydrogen bonding between the rings. rsc.orgresearchgate.net
The ESIPT process leads to the formation of a keto-tautomer from the initial enol form. mdpi.com The stability of this tautomer in the excited state and the height of the energy barrier for the proton transfer determine the efficiency of the ESIPT process. nih.gov For some systems, the ESIPT reaction is a four-level photochemical process involving absorption, ESIPT, fluorescence from the tautomer, and subsequent relaxation back to the ground state. mdpi.com
Solvent Polarity Effects on ESIPT Dynamics
The surrounding solvent environment can have a profound impact on the dynamics of the ESIPT process. pku.edu.cn Solvent polarity can influence the relative energies of the ground and excited states, as well as the stability of the different conformers and tautomers. rsc.orgunistra.fr
In the case of 2-(benzimidazol-2-yl)-3-hydroxychromone, a related system, the conformational equilibrium is dependent on solvent polarity; a non-polar solvent favors one conformer while a polar solvent favors another. rsc.org An increase in solvent polarity can lead to a larger potential barrier for the ESIPT reaction, thereby hindering the process. pku.edu.cn This is because polar solvents can stabilize the initial excited state more than the transition state for proton transfer.
Furthermore, increasing solvent polarity has been observed to decrease the rates of both forward and reverse proton transfer reactions in some hydroxybenzoflavone derivatives. pku.edu.cn In protic solvents, the formation of intermolecular hydrogen bonds with the solvent can compete with the intramolecular hydrogen bond necessary for ESIPT, often leading to a decrease in the emission from the ESIPT product. unistra.fr This effect is evident in the reduced quantum yield of the tautomer fluorescence in more polar and protic environments.
Table 2: Effect of Solvent on ESIPT in a 3-Hydroxychromone Derivative
| Solvent | Polarity | H-bond Donor Ability | IT/IN Ratio (Relative ESIPT Emission) | Reference |
|---|---|---|---|---|
| Ethyl acetate | Low | Aprotic | High | unistra.fr |
| DMF | High | Aprotic | Moderate | unistra.fr |
| 1-Octanol | Low | Protic | Low | unistra.fr |
| Methanol | High | Protic | Very Low | unistra.fr |
| Water | Very High | Protic | Lowest | unistra.fr |
Cycloaddition Reactions Involving the Oxazole Moiety as a Diene or Dipole
The oxazole ring can participate in cycloaddition reactions, acting either as a diene in Diels-Alder reactions or as a component in 1,3-dipolar cycloadditions. These reactions are powerful tools for the synthesis of new heterocyclic and carbocyclic structures.
The Diels-Alder reaction of an oxazole with a dienophile, such as an alkene or alkyne, can be facilitated by the addition of an alkyl group or a Brønsted or Lewis acid to the oxazole nitrogen atom. nih.gov This activation lowers the energy barrier for the reaction. The initial cycloadduct can then undergo further transformations, often with the extrusion of a small molecule, to yield substituted pyridines or other aromatic systems.
In the context of 1,3-dipolar cycloadditions, the oxazole moiety itself is not a 1,3-dipole. However, it can be a precursor to or a part of a system that undergoes such reactions. More commonly, other heterocyclic systems containing functionalities prone to forming 1,3-dipoles, such as nitrile oxides or azides, are used in conjunction with dipolarophiles. wikipedia.orgmdpi.com For instance, the cycloaddition of a nitrile oxide with an alkyne yields an isoxazole (B147169), while reaction with an alkene gives an isoxazoline. wikipedia.org Isothiazole 1,1-dioxides, which have some structural similarities to activated oxazoles, readily undergo 1,3-dipolar cycloadditions with a variety of dipoles. clockss.org While direct participation of the 3-(1,3-oxazol-2-yl)pyridine as a dipole is not commonly cited, the oxazole ring can be a substituent on a molecule that does participate in such a reaction, influencing its reactivity and regioselectivity.
Computational Chemistry and Theoretical Modeling of 3 1,3 Oxazol 2 Yl Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Conformation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for analyzing the properties of organic molecules like 3-(1,3-oxazol-2-yl)pyridine, offering a balance between accuracy and computational cost. DFT calculations can determine the most stable conformation (geometry optimization), electronic distribution, and orbital energies of the molecule.
Studies on related heterocyclic systems, such as oxadiazole and triazole derivatives, demonstrate the utility of DFT in this context. For instance, calculations on oxadiazole derivatives using functionals like CAM-B3LYP and wB97XD have been employed to analyze electronic structures, including the assessment of HOMO-LUMO energy gaps, which are crucial for understanding the molecule's reactivity and electronic transitions. nih.gov The stability of different conformers can be evaluated, with thermodynamic stability often found to be within a few kcal/mol, indicating the possibility of multiple conformations coexisting at room temperature. nih.gov The choice of functional and basis set, such as B3LYP/6-311+G(2d,p), is critical for obtaining accurate optimized geometries and energies. nih.gov
DFT and its time-dependent extension (TD-DFT) are pivotal for analyzing the energies of both the ground state (S₀) and various excited states (S₁). The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is fundamental. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.
In studies of similar heterocyclic systems like 2-(oxazolinyl)-phenols, DFT calculations have been used to explore the impact of different substituents on the HOMO-LUMO gap in both the ground and excited states. aip.org TD-DFT calculations are particularly valuable for studying photoinduced processes like excited-state intramolecular proton transfer (ESIPT), revealing that such processes can be energetically favorable in the excited state but not in the ground state. dntb.gov.ua These calculations show how electronic density shifts upon excitation, for example, from a proton-donating atom to a proton-accepting atom, facilitating the transfer. dntb.gov.ua This type of analysis is directly applicable to understanding the photophysical properties of this compound.
Table 1: Representative HOMO-LUMO Energy Gaps for Substituted 2-(oxazolinyl)-phenol Derivatives (Gas Phase) This table illustrates the type of data generated from DFT calculations for related oxazole (B20620) structures, as specific data for this compound was not available in the provided sources.
| Substituent | Ground State (S₀) HOMO-LUMO Gap (eV) | Excited State (S₁) HOMO-LUMO Gap (eV) |
|---|---|---|
| -H (Parent Molecule) | 5.13 | 2.99 |
| -NH₂ (Electron Donating) | 4.51 | 2.92 |
| -NO₂ (Electron Withdrawing) | 3.94 | 2.16 |
Data adapted from theoretical studies on 2-(oxazolinyl)-phenol derivatives. aip.org
DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for the accurate prediction of NMR chemical shifts (¹H and ¹³C). nih.gov This computational tool is invaluable for structure elucidation and validation, especially for complex organic molecules. nih.gov
The process involves first optimizing the molecular geometry using a selected DFT functional and basis set (e.g., B3LYP/6-311G(d,p)). researchgate.net Subsequently, GIAO calculations are performed on the optimized structure to compute the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be very high, often with mean absolute errors of less than 0.2 ppm for ¹H and 1.2 ppm for ¹³C, especially when conformational isomerism is considered. d-nb.info For molecules with multiple stable conformers, a Boltzmann-weighted average of the chemical shifts is calculated to provide a more accurate comparison with experimental spectra measured at a specific temperature. researchgate.net Although specific studies predicting the NMR spectrum of this compound were not identified, this established methodology is readily applicable.
Table 2: Example Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts for a Triterpenoid Oxime This table demonstrates the accuracy of DFT-based NMR prediction for a complex molecule containing an oxime group, a principle applicable to oxazole-containing compounds.
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) (RMSE = 0.84 ppm) | Difference (ppm) |
|---|---|---|---|
| C-3 | 169.8 | 169.5 | -0.3 |
| C-5 | 52.1 | 51.8 | -0.3 |
| C-10 | 38.2 | 37.9 | -0.3 |
| C-13 | 41.5 | 42.5 | +1.0 |
Data adapted from a study on dipterocarpol (B1150813) oxime using highly accurate DFT methods. nih.govresearchgate.net
Molecular Docking Studies for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for screening virtual libraries of compounds and for understanding how a ligand might interact with a biological target at the atomic level. nih.gov
Docking algorithms position the ligand in the binding site of the receptor and use a scoring function to estimate the binding affinity, often expressed as a docking score in kcal/mol. growingscience.com A more negative score generally indicates a stronger predicted binding affinity. Beyond this score, docking reveals the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex.
For example, in studies of imidazo[4,5-b]pyridine derivatives, molecular docking identified key hydrogen bonding interactions with amino acid residues like ALA213 and VAL174, as well as hydrophobic interactions with VAL147 and LEU263, which were crucial for the stability of the complex. nih.gov Similarly, docking studies on novel oxazole-containing compounds against cancer targets have shown good correlation between high binding energy and potent biological activity. researchgate.net These analyses provide a rational basis for optimizing lead compounds to improve their binding potency and selectivity.
Table 3: Representative Molecular Docking Results for an Oxazole-Pyrazoline-Pyridine Hybrid Compound against EGFR This table exemplifies the output of a molecular docking study, showing binding energy and key interactions for a related heterocyclic compound.
| Compound | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
|---|---|---|---|
| Compound 11 | -8.34 | Met793, Cys797 | Leu718, Val726, Ala743, Leu844 |
| Compound 12 | -8.06 | Met793 | Leu718, Val726, Lys745, Thr790 |
| Compound 13 | -8.08 | Met793, Asp855 | Leu718, Val726, Ala743, Leu844 |
Data adapted from docking studies of oxazole clubbed pyridyl-pyrazolines against the EGFR protein. researchgate.net
Standard (rigid receptor) docking assumes the protein's binding site is static. However, proteins are flexible, and the binding of a ligand can induce significant conformational changes in the receptor—a phenomenon known as "induced fit". medium.com Induced-fit docking (IFD) methods account for this flexibility, typically by allowing side chains in the binding pocket to move and adopt new conformations to better accommodate the ligand. medium.comeyesopen.com
IFD provides a more realistic and accurate prediction of the binding mode and affinity, especially when docking diverse chemical scaffolds that may bind differently from known ligands. eyesopen.comacs.org The IFD workflow often involves an initial rigid docking followed by refinement, where both the ligand and receptor side chains are allowed to relax, sometimes incorporating short molecular dynamics simulations. medium.comnih.gov This approach has been shown to improve success rates in predicting the correct binding pose by over 20% compared to standard methods. eyesopen.com For a molecule like this compound, using an IFD approach would be crucial for accurately predicting its interaction with flexible biological targets.
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Binding Behavior
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of a protein-ligand complex predicted by docking and to explore its dynamic behavior in a simulated physiological environment (e.g., in explicit water). physchemres.org
Starting from the docked pose, an MD simulation is run for a duration of nanoseconds to microseconds. nih.gov The stability of the complex is then analyzed by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the course of the simulation suggests that the ligand remains securely bound in the binding pocket. Further analysis of the Root Mean Square Fluctuation (RMSF) of protein residues can identify which parts of the protein are flexible and which are stabilized by ligand binding. physchemres.org MD simulations performed on designed imidazo[4,5-b]pyridine inhibitors, for example, confirmed the stability of the ligand-protein complexes over a 50 ns simulation time, validating the docking results. nih.gov This combination of docking and MD simulation provides a robust framework for predicting and validating the binding of ligands like this compound to their biological targets.
Investigation of Reaction Mechanisms and Regioselectivity using Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms and predicting the regioselectivity in the synthesis of heterocyclic compounds like this compound. These theoretical investigations provide detailed insights into transition states, reaction energy barriers, and the electronic factors that govern reaction pathways. By modeling reactions at a molecular level, chemists can understand why a particular isomer is formed over another and design more efficient and selective synthetic routes.
A key area where computational methods have proven valuable is in the study of nucleophilic attacks on pyridine-based intermediates. For instance, a detailed computational analysis was performed on the regioselective C-O and C-N bond-cleaving reactions of oxazoline[3,2-a]pyridinium intermediates. nih.gov This system, while not identical to the direct synthesis of this compound, offers a powerful model for understanding the factors that control regioselectivity in reactions involving pyridine (B92270) and oxazoline (B21484) rings. The study systematically explored the reaction mechanism and regioselectivity using quantum chemistry calculations at the B3LYP/6-31g(d) level of theory. nih.gov
The calculations focused on the attack of different nucleophiles on the oxazoline[3,2-a]pyridinium cation. Two primary sites of attack were considered: the C2 position and the C8 position. The preferred reaction pathway was determined by calculating the free energy barriers for each potential reaction. nih.gov The results revealed that the nature of the nucleophile plays a crucial role in directing the regioselectivity.
Detailed findings from the study showed that nucleophiles like aniline (B41778) and simple aliphatic amines (e.g., methylamine) preferentially attack the C8 position, leading to the formation of N-substituted pyridones. In contrast, bulkier amines such as phenylmethanamine and its homologues favor an attack at the C2 position, resulting in 2-substituted pyridines. nih.gov The optimized geometries of the transition states provided an explanation for this selectivity: the aromatic rings of the phenyl aliphatic amines can engage in a stabilizing cation-π interaction with the pyridinium (B92312) ring of the intermediate. This interaction lowers the energy of the transition state for the attack at C2, making it the more favorable pathway. nih.gov
The calculated free energy barriers for these competing pathways provide quantitative support for the observed experimental outcomes.
Table 1: Calculated Free Energy Barriers for Nucleophilic Attack on Oxazoline[3,2-a]pyridinium Intermediate
| Nucleophile | Attack Position | Calculated Free Energy Barrier (kcal/mol) | Predominant Product Type |
|---|---|---|---|
| Aniline | C8 | Lower Barrier | N-substituted pyridone |
| Methylamine | C8 | Lower Barrier | N-substituted pyridone |
| Phenylmethanamine | C2 | Lower Barrier | 2-substituted pyridine |
| 2-Phenylethan-1-amine | C2 | Lower Barrier | 2-substituted pyridine |
| 3-Phenylpropan-1-amine | C2 | Lower Barrier | 2-substituted pyridine |
Data derived from computational studies on oxazoline[3,2-a]pyridiniums. nih.gov
Beyond direct nucleophilic substitution, computational studies are also vital for understanding cycloaddition reactions, which are frequently used to construct the oxazole ring. unimib.itmdpi.com For example, the highly regioselective synthesis of substituted oxazoles can be achieved through intermolecular [3+2]-cycloaddition reactions. rsc.org Theoretical models of these reactions can map out the potential energy surface, identify the transition states for the formation of different regioisomers, and explain the electronic or steric origins of the observed selectivity. unimib.itmdpi.com Often, these studies reveal that traditional predictive models like Frontier Molecular Orbital (FMO) theory are insufficient, and that a full analysis of the transition state distortion and interaction energies is required to accurately predict the outcome.
Applications of Pyridine Oxazole Scaffolds in Catalysis
Asymmetric Catalysis Mediated by Chiral Pyridine-Oxazoline Ligands
Chiral pyridine-oxazoline ligands have proven to be versatile and effective in a variety of metal-based asymmetric catalytic reactions. researchgate.net The steric and electronic properties of the metal catalysts, which are crucial for achieving high enantioselectivity, are directly influenced by these organic ligands. sci-hub.seresearchgate.net Their utility has been established in diverse reactions, including nitroaldol reactions, hydrogenations, and C-H activation processes. researchgate.netdicp.ac.cn
The asymmetric nitroaldol (Henry) reaction is a powerful method for synthesizing chiral β-nitro-alcohols, which are valuable intermediates for various bifunctional compounds. researchgate.net Copper has shown the highest catalytic activity among the transition metals tested for this reaction, forming highly active complexes with a wide variety of chiral ligands, including pyridine-oxazolines. researchgate.net
The effectiveness of these ligands is influenced by their electronic properties. Research into chiral pyridine-oxazoline and 1,2,4-triazine (B1199460) oxazoline (B21484) ligands featuring electron-withdrawing substituents has been conducted to assess their enantio-inducing activity in copper-catalyzed asymmetric nitroaldol reactions. researchgate.net These studies investigate how such substituents on the ligands' structure impact their catalytic performance. researchgate.net Copper complexes of bridged pyridine-oxazoline ligands have also been applied in the asymmetric Henry reaction, achieving high conversions (up to 97%) and moderate enantiomeric excess (ee) values (up to 68%). universityofgalway.ie
Table 1: Performance of Copper-Pyridine-Oxazoline Catalysts in the Asymmetric Nitroaldol (Henry) Reaction
| Ligand Type | Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) | Source |
|---|---|---|---|---|
| Bridged Pyridine-Oxazoline | Copper Complex | Up to 97 | Up to 68 | universityofgalway.ie |
| Pyridine-Oxazoline with Electron-Withdrawing Groups | Copper Complex | Not Specified | Not Specified | researchgate.net |
Chiral pyridine-oxazoline ligands have demonstrated significant efficacy in hydrogenation and C-H activation reactions. A series of chiral 2-hydroxypyridine-oxazoline ligands have been developed for manganese-catalyzed asymmetric hydrogenation of heteroaromatics, simple ketones, and ketimines, resulting in high yields and enantioselectivities. dicp.ac.cn These phosphine-free bidentate ligands benefit from the tautomerism between the 2-hydroxypyridine (B17775) and pyridone forms, which enhances hydrogen activation and hydride transfer. dicp.ac.cn This dual metal-ligand cooperation enhances both reactivity and enantioselectivity. dicp.ac.cn
In the realm of C-H activation, the pyridine (B92270) moiety can play a crucial role. For instance, a pyridone that coordinates to a palladium center via its nitrogen atom can act as an internal base to facilitate the cleavage of a C-H bond through a concerted metalation-deprotonation (CMD) mechanism. researchgate.net Functionalizing the pyridone with an electron-withdrawing group can increase the positive charge on the metal center, which in turn facilitates this C-H activation step. researchgate.net
Polymerization Catalysis with Pyridine-Oxazole/Oxazoline Metal Complexes
Pyridine-oxazole and pyridine-oxazoline ligands form stable complexes with transition metals that are active catalysts in olefin polymerization. mdpi.com Vanadium complexes, in particular, have been investigated for their ability to produce high molecular weight polyethylene (B3416737) and to facilitate the incorporation of comonomers like norbornene. mdpi.com
Vanadium complexes featuring 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) and 2,6-bis(1,3-oxazolin-2-yl)pyridine (Py-box) ligands have shown promising results in both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com Similarly, vanadium complexes with methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands, when activated with AlEt2Cl, are effective catalysts for these processes. mdpi.com For example, catalysts based on 2-hydroxyphenyloxazoline ligands have demonstrated high activity, reaching 7300 kg PE/molV·h for ethylene polymerization and 5300 kg PE/molV·h for ethylene-norbornene copolymerization. researchgate.net Cationic methylpalladium complexes with hemilabile bidentate α-amino-pyridine ligands also serve as effective precursors for the catalytic alternating copolymerization of norbornene and ethylene under mild conditions. mdpi.com
The structure of the pyridine-oxazole ligand significantly influences the catalyst's performance and the properties of the resulting polymer. mdpi.com The position of substituents on the ligand framework can have a considerable impact on the (co)polymerization reaction, as well as on the microstructure and physical properties of the copolymers. mdpi.com
In vanadium-catalyzed ethylene polymerization, a catalyst with a methyl group at the 5-position of the 1,3-oxazole ring (L3-V) was found to be the most effective, yielding up to 4800 kg PE/molV·h. mdpi.com The steric hindrance imposed by this methyl group, which prevents coplanarity between the heterocyclic rings, is thought to contribute to this high activity. mdpi.com For ethylene-norbornene copolymerization, this same catalyst (L3-V) achieved a norbornene incorporation of 11.4 mol% at a norbornene concentration of 0.5 mol/dm³. researchgate.net In palladium-catalyzed systems, the use of unsymmetrical amino-pyridine ligands can lead to high norbornene content and a high percentage of alternating ethylene-norbornene microstructure in the resulting copolymers. mdpi.com
Table 2: Selected Data for Ethylene and Ethylene-Norbornene (Co)polymerization with Vanadium Catalysts
| Ligand Type | Catalyst System | Process | Catalytic Activity (kg PE/molV·h) | Norbornene Incorporation (mol%) | Source |
|---|---|---|---|---|---|
| 2-Hydroxyphenyloxazoline | Vanadium Complex | Ethylene Polymerization | 7300 | N/A | researchgate.net |
| 2-Hydroxyphenyloxazoline | Vanadium Complex | Ethylene-Norbornene Copolymerization | 5300 | Not Specified | researchgate.net |
| Methyl-substituted oxazole-oxazoline (L3) | L3-V / AlEt2Cl | Ethylene Polymerization | 4800 | N/A | mdpi.com |
| Methyl-substituted oxazole-oxazoline (L3) | L3-V / AlEt2Cl | Ethylene-Norbornene Copolymerization | Not Specified | 11.4 | researchgate.net |
Rational Design and Tuning of Pyridine-Oxazole Ligands for Enhanced Catalytic Performance
The rational design of chiral ligands is a cornerstone of asymmetric catalysis, allowing for the fine-tuning of stereocontrol. dicp.ac.cnconsensus.app The development of pyridine-derived ligands has focused on creating modular and tunable structures to overcome the paradox between achieving broad reactivity and high stereoselectivity. nih.gov
Several strategies are employed to enhance the catalytic performance of pyridine-oxazole ligands:
Electronic Tuning : The electronic properties of the ligand can be modified by introducing substituents. Electron-withdrawing groups on the pyridine ring can enhance the electrophilicity of the metal center, which can facilitate key catalytic steps like C-H activation. researchgate.net The mechanism of complex formation is influenced by the electron-withdrawing effect of substituents on the oxazoline ring. nih.gov
Steric Tuning : The steric environment around the metal center is critical for enantioselectivity. dicp.ac.cn A well-defined three-dimensional structure can be designed to minimize local steric hindrance near the coordinating nitrogen atom while tuning the peripheral environment with remote substituents. nih.gov This "double-layer control" concept helps to secure both high reactivity and stereoselectivity. nih.gov Planar-chiral ligands based on a [2.2]paracyclophane backbone, for example, have a rigid structure and high steric hindrance that can create a superior chiral environment for catalysis. dicp.ac.cnconsensus.app
Cooperative Functionality : Incorporating functionalities that can cooperate with the metal center is another powerful design strategy. The tautomerism of 2-hydroxypyridine-oxazoline ligands allows for the fine-tuning of catalytic reactions and provides dual metal-ligand cooperation functions, enhancing reactivity and enantioselectivity in hydrogenation processes. dicp.ac.cn
Through these design principles, the steric and electronic effects of pyridine-oxazole ligands can be easily adjusted, facilitating precise control over catalytic processes. dicp.ac.cn
Structure Activity Relationship Sar Studies in Ligand Design and Molecular Recognition
Correlating Structural Modifications of 3-(1,3-Oxazol-2-yl)pyridine Derivatives with Ligand Efficacy in Catalysis
Derivatives of the pyridine-oxazole framework, especially the closely related chiral pyridine-oxazolines (PyOx), are highly effective ligands in asymmetric catalysis. rsc.orgresearchgate.net The efficacy of these ligands is profoundly influenced by structural modifications to either the pyridine (B92270) or the oxazoline (B21484) ring.
Key modifications and their effects include:
Substituents on the Oxazoline Ring: The introduction of bulky substituents at the 4-position of the oxazoline ring is a cornerstone of ligand design for enantioselective catalysis. These substituents create a chiral environment around the metal center, which directly influences the stereochemical outcome of the reaction. For instance, in palladium-catalyzed asymmetric acetoxylative cyclization, an isopropyl-substituted PyOx ligand (iPr-Pyox) showed poor results, whereas more complex, planar-chiral ligands based on a [2.2]paracyclophane backbone demonstrated superior performance. dicp.ac.cn
Substituents on the Pyridine Ring: Altering the electronic properties of the pyridine ring can tune the reactivity of the metal catalyst. Electron-withdrawing groups (EWGs) on the pyridine ring can enhance the electrophilicity of the metal center, which may facilitate key steps in the catalytic cycle, such as C-H activation. researchgate.net Conversely, electron-donating groups can increase electron density at the metal, potentially enhancing its reactivity in other types of transformations.
The following table summarizes the performance of different pyridine-oxazoline type ligands in a Rh-catalyzed hydrosilylation of acetophenone, illustrating the impact of modifying the pyridine ring. acs.org
| Ligand | Modification on Pyridine Ring | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1419a | 4-Phenyl | 96 | 75 |
| 1419b | 4-(p-tolyl) | 96 | 78 |
| 1419c | 4-(p-anisyl) | 96 | 76 |
| 1419d | 4-(p-chlorophenyl) | 96 | 79 |
| 1419e | 4-(p-trifluoromethylphenyl) | 96 | 84 |
| 1419f | 4-Naphthyl | 96 | 80 |
Analysis of Steric and Electronic Effects of Substituents on Coordination Properties and Reactivity Profiles
Steric Effects: Bulky substituents, particularly those positioned ortho to the coordinating nitrogen atoms of the pyridine or on the oxazoline ring, play a crucial role in controlling the accessibility of the metal center. sci-hub.se This steric hindrance can direct incoming substrates to a specific coordination site, which is a fundamental principle in achieving high enantioselectivity in asymmetric catalysis. sci-hub.se For example, an ortho-substituent can push a bulky substrate to the coordination site cis to the oxazoline ring, influencing the stereochemical outcome of the reaction. sci-hub.se
Electronic Effects: The electronic nature of substituents modifies the electron density on the donor nitrogen atoms, thereby influencing the ligand's σ-donating and π-accepting properties.
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) increase the electron density on the pyridine ring, making the nitrogen atom a stronger σ-donor. This strengthens the metal-ligand bond and can affect the redox potential of the metal center.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density on the pyridine ring. nih.gov This weakens the σ-donating ability but can enhance the π-accepting character of the ligand, stabilizing electron-rich metal centers.
Studies on nickel complexes with pyridine-oxazoline (pyrox) ligands have shown that the pyridine moiety is a better electron donor than the oxazoline moiety, creating a "push-pull" electronic asymmetry. nih.gov This inherent electronic difference, combined with the trans-influence of the substituents, affects the relative lengths and strengths of the bonds opposite to the pyridine and oxazoline donors. nih.gov This electronic tuning is critical for modulating the reactivity of the metallic center in catalytic processes like cross-coupling reactions. nih.govrsc.org
Computational Insights into Ligand-Metal and Ligand-Molecular Target Interactions
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the interactions between this compound derivatives and their targets, which are often difficult to probe experimentally. These methods allow for detailed analysis of geometric structures, electronic properties, and reaction energetics.
Ligand-Metal Interactions: DFT calculations are frequently used to model the geometry of metal-ligand complexes. nih.gov These calculations can predict bond lengths, bond angles, and torsion angles, which helps in understanding the steric and electronic environment around the metal center. researchgate.net For instance, computational studies on iron(II) complexes with chiral bis(oxazolin-2-yl)pyridine (PyBox) ligands have been used to correlate the spin state energies with experimentally observed spin-crossover behavior. whiterose.ac.ukleeds.ac.uk Furthermore, analysis of Natural Bond Orbitals (NBO) can quantify the charge on the metal atom, providing a measure of the electronic effect of different ligand substituents. researchgate.net Theoretical studies can also elucidate the mechanism of complex formation and rationalize the influence of electron-withdrawing substituents on the ligand's conformation. researchgate.net
Ligand-Molecular Target Interactions: Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological macromolecule, such as a protein or nucleic acid. nih.gov In the context of pyridine-oxazole derivatives, docking studies can help understand how these molecules interact with specific targets. For example, docking simulations of novel heterocyclic compounds incorporating oxazole (B20620), pyrazole, and pyridine moieties have been used to understand their binding interactions with proteins like urate oxidase, correlating theoretical binding affinities with experimental antioxidant activity. nih.gov Such studies can reveal key interactions, like hydrogen bonds and π-stacking, that are crucial for binding affinity and specificity. nih.gov
The table below presents data from a DFT study on NNN pincer-type ligands with substituents on the pyridine ring, showing the calculated charge on the coordinated Cu(II) ion, which reflects the electronic influence of the substituent. nih.gov
| Ligand Substituent | Calculated Charge on Cu(II) |
|---|---|
| -OH | +0.668 |
| -OBn | +0.671 |
| -H | +0.673 |
| -Cl | +0.676 |
| -NO₂ | +0.686 |
Development of Pyridine-Oxazole Based Scaffolds for Specific Molecular Recognition and Binding Studies (e.g., G-quadruplex binding)
Beyond catalysis, the pyridine-oxazole scaffold is a valuable platform for developing ligands that can selectively recognize and bind to specific biological targets. researchgate.net An area of significant interest is the targeting of G-quadruplex (G4) DNA structures. nih.gov G-quadruplexes are non-canonical secondary structures found in guanine-rich regions of nucleic acids, such as telomeres and gene promoter regions, and are implicated in cancer and other diseases.
Researchers have designed and synthesized oligomeric compounds composed of repeating pyridine and oxazole (or the related oxadiazole) units. nih.govinstitut-curie.org These planar, heteroaromatic ligands are well-suited for π-π stacking interactions with the G-quartets that form the core of the G4 structure. researchgate.net
SAR studies in this area focus on several key aspects:
Length of the Oligomer: The number of repeating heteroaromatic units is critical. Studies have shown that ligands with at least five alternating units often exhibit higher affinity and stabilizing effects for G4 structures. nih.gov
Nature of Heterocycles: The choice between 1,3-oxazole and other five-membered rings like 1,2,4-oxadiazole, as well as the replacement of pyridine with benzene, allows for fine-tuning of the ligand's shape, flexibility, and binding properties. nih.govinstitut-curie.org
Side Chains: The introduction of cationic side chains, such as amino groups, can enhance binding affinity through favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. acs.orgnih.gov
Biophysical techniques like FRET melting assays and circular dichroism (CD) are used to evaluate the ability of these ligands to bind and stabilize G4 structures. nih.gov For example, heptapyridyl-oxadiazole compounds have demonstrated preferential binding and stabilization of the human telomeric G-quadruplex sequence over duplex DNA. nih.govinstitut-curie.org These findings highlight the potential of the pyridyl-oxazole motif as a core element for designing selective G-quadruplex ligands. nih.gov
Q & A
Q. What are the common synthetic routes for 3-(1,3-Oxazol-2-yl)pyridine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves Pd-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig protocol, between halogenated pyridines and oxazole precursors. For example, 3-bromo-5,6-diphenyl-1,2,4-triazine can react with enantiopure 3-(4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-amines under dry dioxane at 95°C for 24 hours . Optimization strategies include:
- Catalyst Screening : Testing Pd(OAc)₂ or XPhos-based catalysts to improve coupling efficiency.
- Solvent Selection : Using polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Temperature Control : Lowering reaction temperatures (e.g., 50°C) to minimize side reactions in sensitive substrates .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : SHELXL/SHELXS software is widely used for refining crystal structures. For instance, orthorhombic crystal systems (space group P212121) with unit cell parameters (e.g., a = 7.0184 Å, b = 13.2654 Å) are resolved using Stoe IPDS II diffractometers .
- NMR Spectroscopy : and NMR confirm substituent positions and stereochemistry. For example, pyridine ring protons resonate at δ 8.2–8.5 ppm, while oxazole protons appear at δ 7.3–7.6 ppm .
- HRMS : Validates molecular formulas (e.g., CHNO, M = 397.46) .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina simulate ligand-protein interactions. For example, oxazole-pyridine hybrids show affinity for kinase targets (e.g., EGFR) by forming hydrogen bonds with catalytic lysine residues .
- QSAR Studies : Correlate substituent electronic properties (e.g., Hammett constants) with antimicrobial IC values. Derivatives with electron-withdrawing groups (e.g., -CF) exhibit enhanced activity due to increased membrane permeability .
- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to prioritize candidates for in vitro testing .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?
Methodological Answer:
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) to minimize variability .
- Metabolic Profiling : Compare cytochrome P450-mediated oxidation rates to identify metabolites that may interfere with activity measurements .
- Structural Analog Analysis : Test compounds with incremental modifications (e.g., replacing trifluoromethyl with -Cl) to isolate functional group contributions .
Q. How do electronic properties of the oxazole ring influence the catalytic performance of chiral this compound ligands?
Methodological Answer:
- Electron-Deficient Oxazoles : Enhance Lewis acidity in Cu-catalyzed nitroaldol reactions, increasing enantioselectivity (e.g., 92% ee with tert-butyl substituents) .
- Steric Effects : Bulky groups (e.g., diphenyl) on the oxazole improve stereocontrol by restricting substrate orientation in asymmetric hydrogenation .
- DFT Calculations : Map HOMO-LUMO gaps to predict ligand efficiency. Lower gaps correlate with faster reaction kinetics .
Data Contradiction Analysis
Q. Why do some studies report conflicting antimicrobial activities for structurally similar this compound derivatives?
Methodological Answer:
- Assay Variability : Differences in bacterial strains (e.g., E. coli vs. S. aureus) or culture media (e.g., Mueller-Hinton vs. LB agar) significantly alter MIC values .
- Synergistic Effects : Co-administration with adjuvants (e.g., β-lactamase inhibitors) may mask intrinsic activity in standalone tests .
- Redox Interference : Oxazole rings can undergo partial reduction under anaerobic conditions, producing inactive dihydrooxazoles .
Tables of Key Data
Table 1. Representative Crystallographic Data for this compound Derivatives
| Compound | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | R Factor |
|---|---|---|---|---|---|---|
| 2,6-Bis[(S)-4-benzyl-dihydrooxazolyl]pyridine | P212121 | 7.0184 | 13.2654 | 21.5542 | 2006.74 | 0.029 |
Table 2. Biological Activity Trends in Oxazole-Pyridine Hybrids
| Substituent | Target Pathway | IC (μM) | Notes |
|---|---|---|---|
| -CF | Proteasome Inhibition | 0.45 | Enhanced lipophilicity |
| -Cl | EGFR Kinase Inhibition | 1.2 | Moderate selectivity |
| -OCH | Antimicrobial | 5.8 | Synergy with β-lactams observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
